Fluorescein dicaproate
Overview
Description
Fluorescein dicaproate is a fluorescent dye and colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . It is widely used in various scientific fields due to its unique optical properties, which include high fluorescence intensity and stability . The compound has a molecular formula of C32H32O7 and a molecular weight of 528.59 g/mol .
Mechanism of Action
- Fluorescein dicaproate is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate .
- Its primary targets are not explicitly mentioned in the available literature, but it is commonly used in diagnostic fluorescein angiography or angioscopy of the fundus and iris vasculature .
Target of Action
Biochemical Analysis
Biochemical Properties
Fluorescein dicaproate plays a significant role in biochemical reactions as a fluorogenic substrate for C6 esterase. When hydrolyzed by esterases, it generates green fluorescence, which can be detected and measured . This interaction with esterases is crucial for its function as a probe in various assays. The compound’s ability to produce a fluorescent signal upon enzymatic cleavage allows researchers to monitor esterase activity and other related biochemical processes.
Cellular Effects
This compound influences various cellular processes by serving as a marker for esterase activity. Once inside the cell, it is hydrolyzed to fluorescein, which accumulates and fluoresces, allowing researchers to visualize and quantify cellular esterase activity . This process can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the activity and regulation of esterases within different cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by intracellular esterases. The dicaproate groups are cleaved, releasing fluorescein, which then fluoresces under appropriate conditions . This reaction is highly specific to esterases, making this compound a reliable substrate for studying these enzymes. The fluorescence generated can be used to monitor enzyme activity, binding interactions, and changes in gene expression related to esterase function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from light and moisture . Over time, the hydrolysis of this compound by esterases can be monitored to study the temporal dynamics of esterase activity and its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it serves as an effective marker for esterase activity without causing significant toxicity . At higher doses, there may be threshold effects and potential toxicity, which need to be carefully monitored. Studies in animal models help determine the optimal dosage for accurate and safe use in biochemical assays.
Metabolic Pathways
This compound is involved in metabolic pathways related to esterase activity. Upon hydrolysis by esterases, it releases fluorescein, which can then participate in various metabolic processes . The interaction with esterases and the subsequent production of fluorescein can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways involving esterases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It can pass through cell membranes and accumulate intracellularly, where it is hydrolyzed by esterases . The distribution of this compound and its fluorescent product, fluorescein, can be visualized using fluorescence microscopy, allowing researchers to study its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with intracellular esterases. Once hydrolyzed, the resulting fluorescein can be found in various cellular compartments, depending on the activity and distribution of esterases . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles, providing valuable information about its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein dicaproate is synthesized through the interaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically involves dissolving the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed under controlled conditions . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Fluorescein dicaproate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluorescein dicaproate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Fluorescein dicaproate is similar to other fluorescent dyes, such as:
Fluorescein: A widely used fluorescent dye with similar optical properties.
Rhodamine: Another fluorescent dye with a different core structure but similar applications.
Cyanine Dyes: These dyes have distinct fluorescence properties and are used in various imaging applications.
Uniqueness: this compound is unique due to its specific synthesis route and the resulting optical properties. Its stability and high fluorescence intensity make it particularly useful in applications requiring precise and reliable fluorescence detection .
Properties
IUPAC Name |
(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSNCRHSIFNRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649961 | |
Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-90-1 | |
Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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